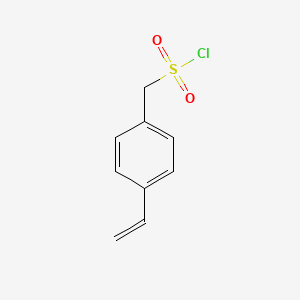
4-Ethenylbenzenemethanesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenylbenzenemethanesulfonyl Chloride is an organic compound with the molecular formula C9H9ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an ethenyl group and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethenylbenzenemethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 4-ethenylbenzenesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the sulfonic acid group to a sulfonyl chloride group.
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reactions are also carried out under reflux conditions, and the resulting product is purified through distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion of the starting materials to the desired sulfonyl chloride compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenylbenzenemethanesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydroboration or hydrogenation, to form corresponding alkyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Phosphorus Pentachloride: Another chlorinating agent.
Hydrogen Gas: Used in hydrogenation reactions.
Borane: Used in hydroboration reactions.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Alkyl Derivatives: Formed from addition reactions involving the ethenyl group.
Applications De Recherche Scientifique
4-Ethenylbenzenemethanesulfonyl Chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethenylbenzenemethanesulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: Lacks the ethenyl group and is less reactive in addition reactions.
Methanesulfonyl Chloride: Lacks the benzene ring and is primarily used in different types of sulfonylation reactions.
4-Vinylbenzenesulfonyl Chloride: Similar structure but with a vinyl group instead of an ethenyl group, leading to different reactivity in polymerization reactions.
Uniqueness
4-Ethenylbenzenemethanesulfonyl Chloride is unique due to the presence of both an ethenyl group and a sulfonyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The ethenyl group provides additional reactivity in addition reactions, while the sulfonyl chloride group enables sulfonylation reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H9ClO2S |
|---|---|
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
(4-ethenylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2 |
Clé InChI |
XGASBMPNSZVUOS-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


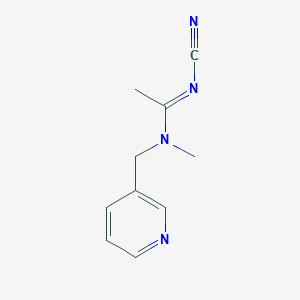
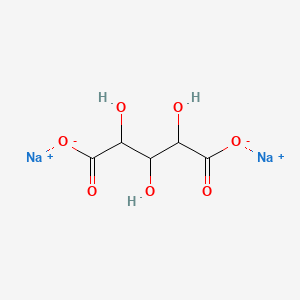
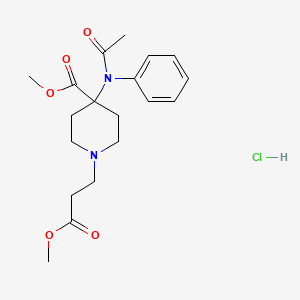
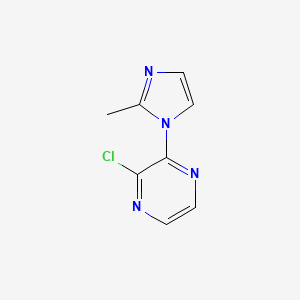
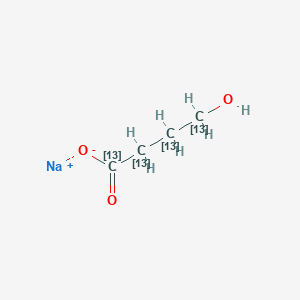
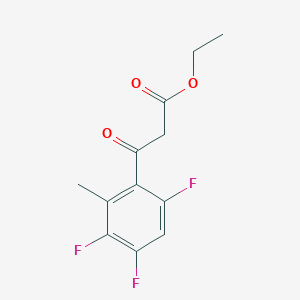
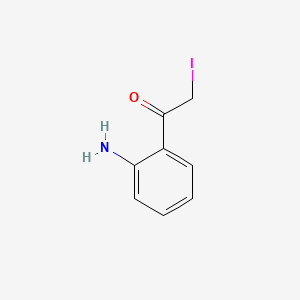
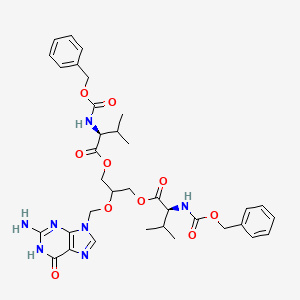
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
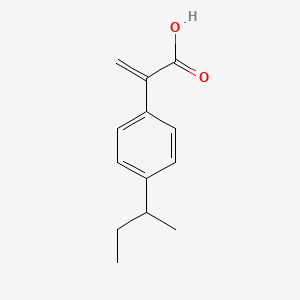
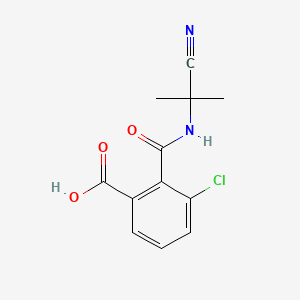
![1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)
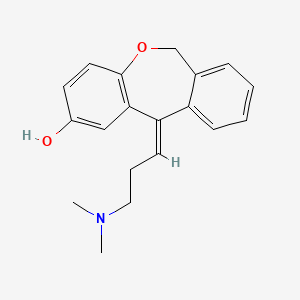
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
